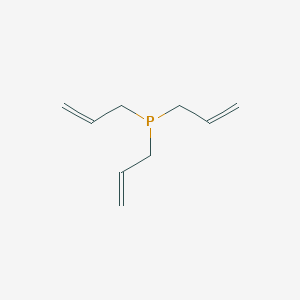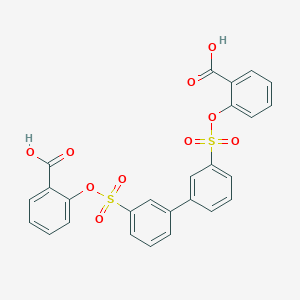
Biphenyl-5,5'-disulfonic acid, bis(salicylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenyl-5,5'-disulfonic acid, bis(salicylate) is a chemical compound that has been used in scientific research for various purposes. It is a white crystalline powder that is soluble in water and has a molecular weight of 654.67 g/mol. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied.
Mecanismo De Acción
The mechanism of action of Biphenyl-5,5'-disulfonic acid, bis(salicylate) is not fully understood. However, it is believed that the compound interacts with proteins and nucleic acids through hydrogen bonding and electrostatic interactions. This interaction results in a change in the fluorescence properties of the compound, which can be used for detection purposes.
Efectos Bioquímicos Y Fisiológicos
Biphenyl-5,5'-disulfonic acid, bis(salicylate) has been shown to have no significant toxicity in vitro and in vivo. It has been reported to have antioxidant properties and to inhibit the activity of certain enzymes such as xanthine oxidase. Furthermore, it has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Biphenyl-5,5'-disulfonic acid, bis(salicylate) has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized. It has a high molar extinction coefficient and a large Stokes shift, which makes it a good fluorescent probe. However, it has some limitations, such as its sensitivity to pH and temperature changes, which can affect its fluorescence properties.
Direcciones Futuras
There are several future directions for the use of Biphenyl-5,5'-disulfonic acid, bis(salicylate) in scientific research. One direction is the development of new applications for the compound, such as in the detection of biomolecules in complex samples. Another direction is the modification of the compound to improve its stability and fluorescence properties. Furthermore, the compound can be used as a template for the synthesis of new fluorescent probes with improved properties.
Conclusion:
Biphenyl-5,5'-disulfonic acid, bis(salicylate) is a versatile compound that has been used in scientific research for various purposes. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The compound has several advantages for lab experiments, and its future use in scientific research is promising.
Métodos De Síntesis
Biphenyl-5,5'-disulfonic acid, bis(salicylate) can be synthesized using different methods. One common method is the reaction of biphenyl-5,5'-disulfonyl chloride with sodium salicylate in a solvent such as dimethylformamide (DMF). The reaction takes place at room temperature, and the product is obtained by filtration and washing with water.
Aplicaciones Científicas De Investigación
Biphenyl-5,5'-disulfonic acid, bis(salicylate) has been used in scientific research for various purposes. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been used as a chiral selector in liquid chromatography. Furthermore, it has been used as a pH indicator and as a catalyst in chemical reactions.
Propiedades
Número CAS |
17401-50-2 |
|---|---|
Nombre del producto |
Biphenyl-5,5'-disulfonic acid, bis(salicylate) |
Fórmula molecular |
C26H18O10S2 |
Peso molecular |
554.5 g/mol |
Nombre IUPAC |
2-[3-[3-(2-carboxyphenoxy)sulfonylphenyl]phenyl]sulfonyloxybenzoic acid |
InChI |
InChI=1S/C26H18O10S2/c27-25(28)21-11-1-3-13-23(21)35-37(31,32)19-9-5-7-17(15-19)18-8-6-10-20(16-18)38(33,34)36-24-14-4-2-12-22(24)26(29)30/h1-16H,(H,27,28)(H,29,30) |
Clave InChI |
XJRJMDCIUQVYSI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)OS(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)S(=O)(=O)OC4=CC=CC=C4C(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)OS(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)S(=O)(=O)OC4=CC=CC=C4C(=O)O |
Otros números CAS |
17401-50-2 |
Sinónimos |
Biphenyl-5,5'-disulfonic acid, bis(salicylate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)
![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B101669.png)
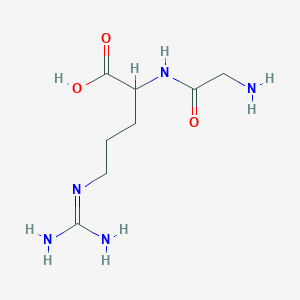
![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)
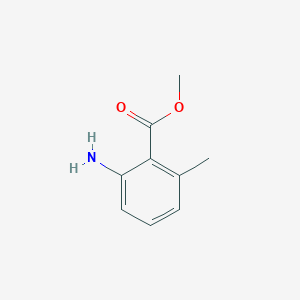
![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)
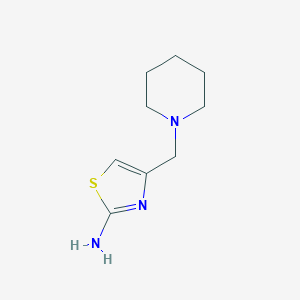
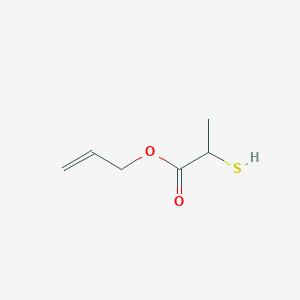
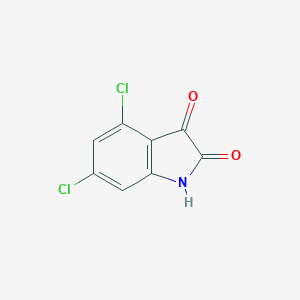
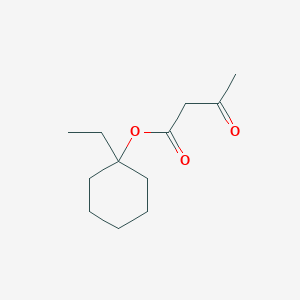
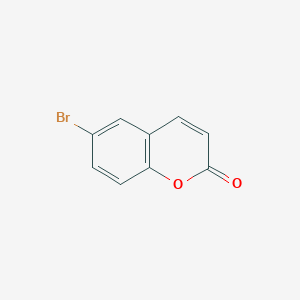
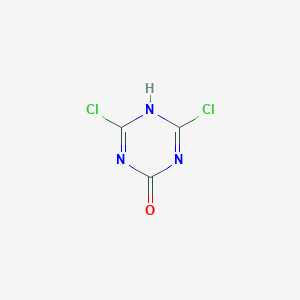
![[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate](/img/structure/B101685.png)
